molecular formula C16H13BrN2O B5199662 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B5199662
M. Wt: 329.19 g/mol
InChI Key: UIHSGDWBWOGDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole have been extensively studied. The compound has been shown to have low toxicity and is not mutagenic. Additionally, it has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is its high selectivity for DNA and RNA. This selectivity allows for the detection of these molecules with high sensitivity and specificity. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, there is a need for further studies on the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as drug discovery and imaging.
Conclusion
In conclusion, 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has shown great potential for use in various scientific fields. Its high selectivity for DNA and RNA makes it an ideal candidate for use in fluorescence-based assays, and its low toxicity and mutagenicity make it a safe compound for use in laboratory experiments. Further research is needed to explore its potential applications in other fields and to develop new synthesis methods that can improve its yield and purity.

Synthesis Methods

The synthesis of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethyl-1H-benzimidazole with N-bromosuccinimide and triphenylphosphine in the presence of acetonitrile. The resulting product is then purified using column chromatography, yielding the desired compound.

Scientific Research Applications

1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting biological molecules. The compound has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.

properties

IUPAC Name

1-(1-bromoethenyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-12(17)19-15-10-6-5-9-14(15)18-16(19)11-20-13-7-3-2-4-8-13/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHSGDWBWOGDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(N1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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